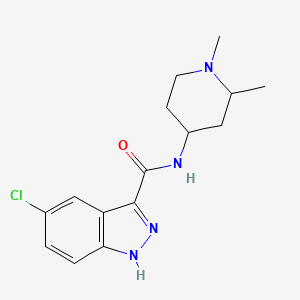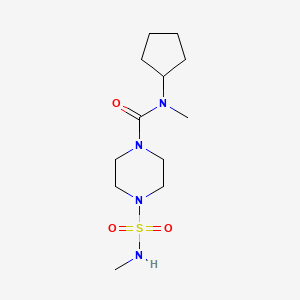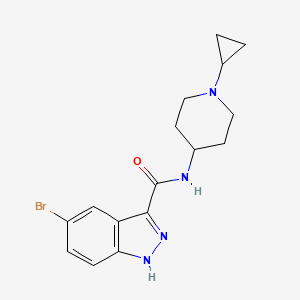![molecular formula C17H23N5O2 B7359501 N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide, commonly known as DMXAA, is a synthetic small molecule that has gained significant attention in the field of cancer research due to its potent anti-tumor activity. DMXAA was first synthesized in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been extensively studied for its potential as a cancer therapy.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines. These immune mediators then recruit immune cells, such as macrophages and natural killer cells, to the tumor site, where they induce tumor cell death through various mechanisms, including apoptosis and necrosis.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and chemokines, such as CXCL10. DMXAA has also been shown to activate the transcription factor NF-κB, which plays a key role in the immune response. In addition, DMXAA has been shown to increase vascular permeability, leading to the accumulation of immune cells at the tumor site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages as a research tool in cancer biology. It is a potent anti-tumor agent that can induce tumor necrosis and inhibit tumor growth in a variety of cancer models. It can also enhance the activity of other anti-cancer agents. However, there are also some limitations to its use in laboratory experiments. DMXAA has a relatively short half-life, which can make it difficult to achieve sustained levels of the compound in vivo. In addition, DMXAA can induce a strong inflammatory response, which can lead to toxicity in some cases.
Direcciones Futuras
There are several future directions for the research on DMXAA. One area of interest is the development of more potent analogs of DMXAA that can overcome some of the limitations of the compound. Another area of interest is the identification of biomarkers that can predict response to DMXAA therapy. In addition, there is ongoing research on the use of DMXAA in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, there is also interest in the use of DMXAA as a research tool to study the immune response in cancer.
Métodos De Síntesis
The synthesis of DMXAA involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of a piperidine intermediate, which is then reacted with a ketone to form the key indazole ring. The final step involves the addition of a carboxamide group to the indazole ring to yield DMXAA. The synthesis of DMXAA has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of tumor types, including lung, breast, colon, and prostate cancers. DMXAA has also been shown to enhance the activity of other anti-cancer agents, such as radiation and chemotherapy. Due to its potent anti-tumor activity, DMXAA has been evaluated in preclinical and clinical trials as a potential cancer therapy.
Propiedades
IUPAC Name |
N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)15(23)11-22-9-7-12(8-10-22)18-17(24)16-13-5-3-4-6-14(13)19-20-16/h3-6,12H,7-11H2,1-2H3,(H,18,24)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMODALKIILUNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)

![5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)
![N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359460.png)
![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)


![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)
